

Capeserod: A Comprehensive Technical Guide to its Safety and Toxicology Profile

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Compound of Interest

Compound Name: *Capeserod*

Cat. No.: *B1243232*

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Disclaimer: This document provides a comprehensive overview of the expected safety and toxicology profile of **Capeserod**, a selective 5-HT4 receptor partial agonist. It is important to note that while **Capeserod** was reportedly well-tolerated in early-phase clinical trials for neurological disorders, specific quantitative preclinical and clinical safety data are not extensively available in the public domain.^{[1][2][3][4]} The information presented herein is based on the known characteristics of the 5-HT4 agonist drug class and established international guidelines for nonclinical safety evaluation.

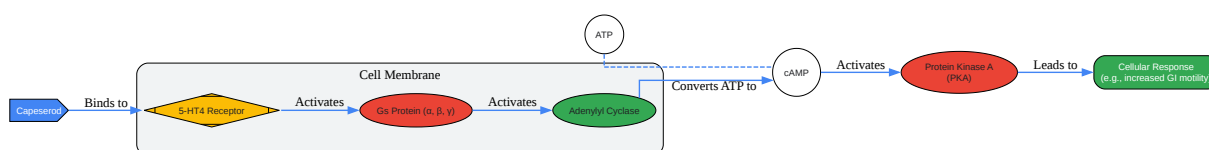
Introduction

Capeserod is a selective partial agonist of the serotonin 5-HT4 receptor.^{[1][4][5]} Initially investigated by Sanofi for neurological conditions, it is now under development by Entero Therapeutics (formerly First Wave BioPharma) for gastrointestinal (GI) disorders.^{[1][4][5]} The rationale for its repurposing is based on the critical role of 5-HT4 receptors in regulating GI motility.^{[4][5]}

This technical guide synthesizes the available information and outlines the standard toxicological evaluation framework required for a drug of this class. It is intended to serve as a resource for professionals involved in the research and development of **Capeserod** and similar compounds.

Mechanism of Action and Signaling Pathway

Capeserod exerts its pharmacological effect by selectively binding to and partially activating the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT₄ receptor primarily involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for its prokinetic effects in the gastrointestinal tract.



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Figure 1: Simplified 5-HT₄ Receptor Signaling Pathway.

Clinical Safety Summary

In seven Phase 1 and two Phase 2 clinical trials conducted by Sanofi, involving over 600 patients with neurological disorders, **Capeserod** was reported to be safe and well-tolerated.[1][2][3] Specific adverse event data from these trials are not publicly available. First Wave BioPharma (now Entero Therapeutics) plans to initiate new clinical trials for **Capeserod** in gastrointestinal indications, which will provide more detailed safety information in the target patient population.[1][4]

Potential Class-Related Adverse Effects of 5-HT₄ Agonists

Based on the safety profile of other 5-HT₄ agonists, the following adverse events could potentially be associated with **Capeserod** treatment. It is important to note that the selectivity of **Capeserod** may mitigate some of these effects.

System Organ Class	Potential Adverse Events
Gastrointestinal	Diarrhea, abdominal pain, nausea, flatulence
Nervous System	Headache, dizziness
Cardiovascular	Palpitations, potential for arrhythmias (a concern with less selective, older 5-HT4 agonists)[6]

Preclinical Toxicology Profile

A comprehensive preclinical toxicology program is mandated by regulatory agencies to characterize the safety profile of a new drug candidate before human exposure. The following sections detail the standard battery of studies that would be conducted for a compound like **Capeserod**.

Acute Toxicity

Objective: To determine the potential for toxicity after a single high dose of the substance.

Experimental Protocol (based on OECD Guideline 420):

- Test System: Typically rats, one sex (usually female).
- Administration: Oral gavage.
- Procedure: A stepwise procedure with a few animals at each step. The study starts with a dose expected to produce some signs of toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.
- Endpoint: Determination of the LD50 (Lethal Dose, 50%) or classification into a toxicity category.

Repeated-Dose Toxicity (Sub-chronic)

Objective: To characterize the toxicological profile of the substance following repeated administration over a prolonged period (e.g., 28 or 90 days).

Experimental Protocol (based on OECD Guideline 408 for a 90-day study):

- Test System: Two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
- Administration: Oral, daily for 90 days.
- Dose Groups: At least three dose levels (low, mid, high) and a control group.
- Observations: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple time points.
- Endpoint: Identification of target organs of toxicity, determination of the No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship. A full histopathological examination of all organs is conducted.

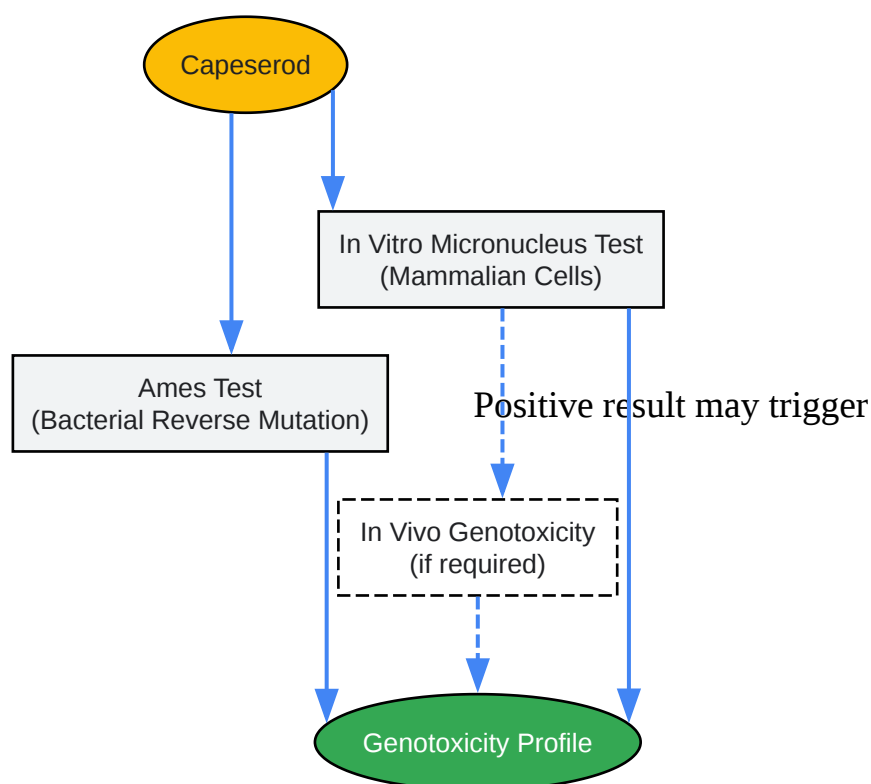
Genotoxicity

Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.

Experimental Protocols: A standard battery of tests is performed:

- Ames Test (Bacterial Reverse Mutation Assay - based on OECD Guideline 471):
 - Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli*.
 - Procedure: Bacteria are exposed to the test substance with and without metabolic activation (S9 mix). The ability of the substance to cause a reversion to a non-mutant state is measured by the number of colonies that grow on a minimal medium.
- In Vitro Micronucleus Test (based on OECD Guideline 487):
 - Test System: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line).

- Procedure: Cells are exposed to the test substance with and without metabolic activation. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.



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Figure 2: Standard Genotoxicity Testing Workflow.

Carcinogenicity

Objective: To assess the tumorigenic potential of the substance after long-term exposure.

Experimental Protocol (based on OECD Guideline 451):

- Test System: Long-term studies in two rodent species (e.g., rat and mouse).
- Administration: Oral, daily for the majority of the animal's lifespan (e.g., 2 years for rats).
- Dose Groups: At least three dose levels and a control group.

- Observations: Regular clinical observations, body weight, food consumption, and palpation for masses.
- Endpoint: A complete histopathological examination of all organs to identify any increase in tumor incidence.

Reproductive and Developmental Toxicity

Objective: To evaluate the potential effects of the substance on fertility, pregnancy, and fetal and offspring development.

Experimental Protocols (based on ICH S5(R3) Guidelines):

- Fertility and Early Embryonic Development: Dosing in males and females before and during mating to assess effects on reproductive function.
- Embryo-Fetal Development: Dosing of pregnant females during the period of organogenesis to assess for teratogenicity.
- Pre- and Postnatal Development: Dosing of pregnant and lactating females to evaluate effects on the developing offspring.

Conclusion

Capeserod is a selective 5-HT₄ receptor partial agonist with a previously established record of being safe and well-tolerated in early clinical development for neurological disorders.^{[1][2][3]} Its repurposing for gastrointestinal indications is based on its well-defined mechanism of action. A comprehensive preclinical toxicology program, following international guidelines, is necessary to fully characterize its safety profile for this new indication. Future clinical trials in patients with GI disorders will be crucial in providing definitive data on its safety and efficacy in the target population. This guide provides a framework for understanding the expected safety and toxicology evaluation of **Capeserod**, which will be further elucidated as more data becomes publicly available.

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